
Lithium(1+)8-chloronaphthalene-1-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+)8-chloronaphthalene-1-sulfinate is an organosulfur compound that features a lithium ion coordinated to an 8-chloronaphthalene-1-sulfinate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+)8-chloronaphthalene-1-sulfinate typically involves the sulfonation of 8-chloronaphthalene followed by lithiation. A common method includes:
Sulfonation: 8-chloronaphthalene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the 1-position, forming 8-chloronaphthalene-1-sulfonic acid.
Lithiation: The sulfonic acid derivative is then neutralized with lithium hydroxide or lithium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming sulfone derivatives.
Reduction: Reduction of the sulfonate group can lead to the formation of thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products:
Oxidation: 8-chloronaphthalene-1-sulfone.
Reduction: 8-chloronaphthalene-1-thiol or 8-chloronaphthalene-1-sulfide.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Chemistry:
Catalysis: Used as a ligand in transition metal catalysis for organic transformations.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its unique structural features.
Industry:
Materials Science: Utilized in the development of novel materials with specific electronic or photonic properties.
Battery Technology: Investigated for use in lithium-sulfur batteries due to its ability to stabilize polysulfides and improve battery performance.
作用機序
The mechanism by which lithium(1+)8-chloronaphthalene-1-sulfinate exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various catalytic cycles. In battery technology, it helps in the stabilization of polysulfides, thereby enhancing the efficiency and lifespan of lithium-sulfur batteries .
類似化合物との比較
- Lithium(1+)8-bromonaphthalene-1-sulfinate
- Lithium(1+)8-fluoronaphthalene-1-sulfinate
- Lithium(1+)8-methylnaphthalene-1-sulfinate
Comparison: Lithium(1+)8-chloronaphthalene-1-sulfinate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. Compared to its bromine and fluorine analogs, the chlorine derivative may exhibit different electronic and steric properties, affecting its suitability for specific applications.
特性
分子式 |
C10H6ClLiO2S |
|---|---|
分子量 |
232.6 g/mol |
IUPAC名 |
lithium;8-chloronaphthalene-1-sulfinate |
InChI |
InChI=1S/C10H7ClO2S.Li/c11-8-5-1-3-7-4-2-6-9(10(7)8)14(12)13;/h1-6H,(H,12,13);/q;+1/p-1 |
InChIキー |
BZZUDDMNBUKMAJ-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1=CC2=C(C(=C1)S(=O)[O-])C(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



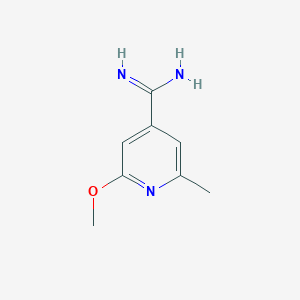
![2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine](/img/structure/B13584614.png)

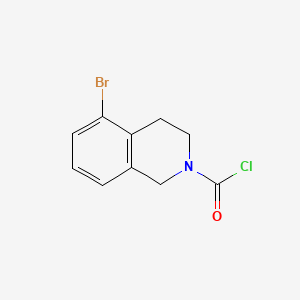
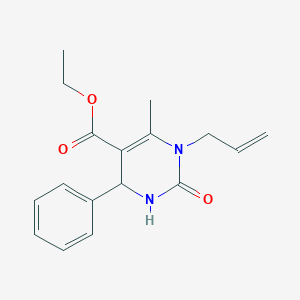

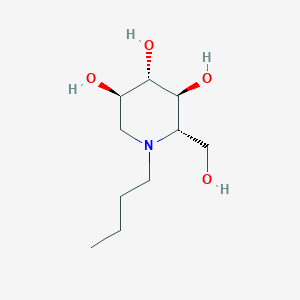
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide](/img/structure/B13584650.png)

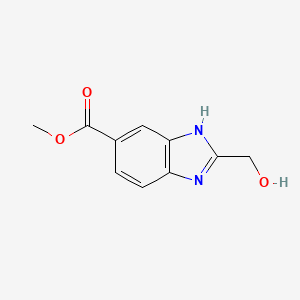
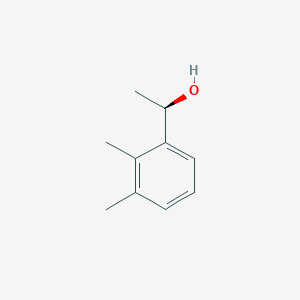
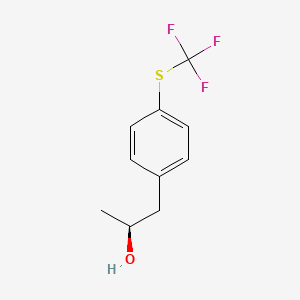
![N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide](/img/structure/B13584673.png)
